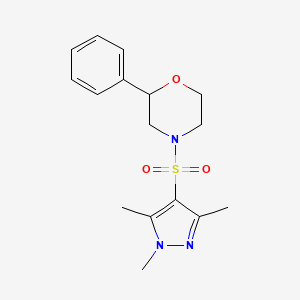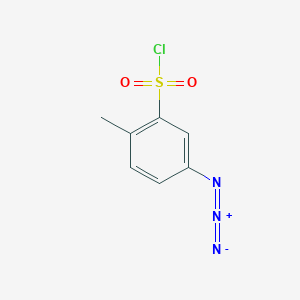
2-chloro-N-(3-formylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-formylphenyl)benzamide, also known as CFPBA, is a chemical compound with the molecular formula C14H10ClNO2 . It has a molecular weight of 259.69 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClNO2/c15-13-7-2-1-6-12(13)14(18)16-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Development
- The synthesis and evaluation of various derivatives of 2-chloro-N-(3-formylphenyl)benzamide have been a significant area of research. For instance, a study synthesized novel derivatives for anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also evaluated for cytotoxicity against human cancer cell lines, indicating potential applications in drug development (Nimbalkar et al., 2018).
Chemical Synthesis Techniques
- Research has also focused on chemical synthesis methods involving this compound derivatives. A study described a one-pot synthesis of 2-arylbenzoxazole derivatives using a copper-catalyzed process, showcasing advancements in chemical synthesis techniques (Miao et al., 2015).
Analysis of Intermolecular Interactions
- Analyzing the role of different intermolecular interactions in polymorphic modifications of similar compounds has been another focus. For example, research on 3-Chloro-N-(2-fluorophenyl)benzamide and related compounds highlighted the importance of such interactions in the formation of different polymorphic modifications (Shukla et al., 2018).
Biological Activity Investigations
- Studies have also explored the biological activity of benzamide derivatives. For instance, research on substituted benzamides demonstrated promising activity against mosquitoes, suggesting potential applications in pest control and public health (Schaefer et al., 1978).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of derivatives have been a significant area of research. A study synthesized novel quinazolinones derivatives from 3-chloro-1-benzothiophene-2-carbonylchloride and evaluated their antibacterial and antifungal activities (Naganagowda et al., 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-chloro-N-(3-formylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-13-7-2-1-6-12(13)14(18)16-11-5-3-4-10(8-11)9-17/h1-9H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKQNQAYVNFMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2582774.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B2582777.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)
![1-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-2-one; trifluoroacetic acid](/img/structure/B2582782.png)

![2-{[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol](/img/structure/B2582788.png)
![N-[(2-chloro-6-fluorophenyl)methyl]pyridin-2-amine hydrochloride](/img/structure/B2582789.png)
![N-(2,2-Dimethylpropyl)-N-[(1-methylsulfonylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2582790.png)
![N-(1-cyanocyclohexyl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2582791.png)

![7-(3,4-dimethylbenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2582793.png)
![N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2582795.png)